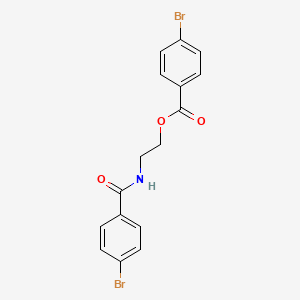

2-(4-Bromobenzamido)ethyl 4-bromobenzoate

Description

Overview of Chemical Compound Classes Relevant to "2-(4-Bromobenzamido)ethyl 4-bromobenzoate"

Benzamides: These are derivatives of benzoic acid where the hydroxyl group of the carboxylic acid is replaced by an amine. Benzamides are a common feature in many biologically active molecules and are known for their chemical stability. The amide linkage in "this compound" provides a robust connection between the two brominated aromatic rings.

Benzoate (B1203000) Esters: Esters are formed from the reaction of a carboxylic acid and an alcohol. In this compound, a 4-bromobenzoic acid moiety is esterified with an ethanol (B145695) derivative. Benzoate esters are widely found in nature and are used in a variety of applications, including fragrances and as intermediates in chemical synthesis. nih.gov

Bromobenzenes: These are aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring have been substituted with bromine. The presence of bromine atoms can significantly alter the electronic properties of the benzene ring and provide a handle for further chemical modifications, such as cross-coupling reactions. chemicalbook.comnih.gov

The combination of these functional groups in a single molecule suggests a deliberate design for a specific purpose, likely leveraging the properties of each component.

Rationale for Academic Investigation of "this compound"

The primary driver for the academic investigation of "this compound" stems from its classification as a "Protein Degrader Building Block". calpaclab.com This places the compound squarely in the field of targeted protein degradation, a revolutionary therapeutic strategy. Specifically, it is designed to function as a linker in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that consist of two active domains connected by a chemical linker. nih.gov One domain binds to a target protein of interest (the protein to be degraded), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. axispharm.com The length, rigidity, and chemical composition of the linker can significantly influence the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), which is essential for successful protein degradation. Therefore, the academic investigation of molecules like "this compound" is driven by the need to expand the library of available linkers with diverse physicochemical properties to optimize the performance of novel PROTACs.

Research Objectives and Scope of Scholarly Inquiry into "this compound"

The scholarly inquiry into "this compound" is focused on its potential as a linker in the design and synthesis of new PROTACs. The key research objectives include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogues. This also involves a thorough characterization of its chemical and physical properties.

Conformational Analysis: Studying the three-dimensional structure and flexibility of the molecule to understand how it might orient the two ends of a PROTAC.

Incorporation into PROTACs: Using the compound as a linker to connect various target protein ligands and E3 ligase recruiters.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the linker structure to understand how changes in its length, rigidity, and polarity affect the degradation efficiency and selectivity of the resulting PROTACs. The goal is to establish clear design principles for future PROTAC development.

Evaluation of Physicochemical Properties: Assessing properties such as solubility and cell permeability, which are critical for the drug-like characteristics of the final PROTAC molecule.

The scope of this research is to provide a well-characterized and versatile building block for the rapidly advancing field of targeted protein degradation, ultimately contributing to the development of new therapeutics for a wide range of diseases.

Chemical and Physical Data

Below are tables detailing the known properties of "this compound" and its key precursor, "Ethyl 4-bromobenzoate".

Table 1: Physicochemical Properties of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate (B14158574)

| Property | Value | Reference |

| CAS Number | 951885-58-8 | calpaclab.comscbt.com |

| Molecular Formula | C16H13Br2NO3 | calpaclab.comscbt.com |

| Molecular Weight | 427.1 g/mol | calpaclab.comscbt.com |

| Purity | ≥96% | calpaclab.com |

| Storage | Room temperature | calpaclab.com |

| Classification | Protein Degrader Building Block | calpaclab.com |

Table 2: Properties of Ethyl 4-bromobenzoate

| Property | Value | Reference |

| CAS Number | 5798-75-4 | nih.govchemicalbook.com |

| Molecular Formula | C9H9BrO2 | nih.govnist.gov |

| Molecular Weight | 229.07 g/mol | nih.gov |

| Appearance | Clear colorless to yellow liquid | chemicalbook.com |

| Boiling Point | 131 °C at 14 mmHg | chemicalbook.com |

| Density | 1.403 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.544 | chemicalbook.com |

Table 3: Spectroscopic Data for Ethyl 4-bromobenzoate

| Spectrum Type | Key Features/Notes | Reference |

| ¹H NMR | Data available | chemicalbook.com |

| ¹³C NMR | Data available | nih.gov |

| Mass Spectrometry | GC-MS data available | nih.gov |

| Infrared (IR) Spectroscopy | FTIR data available | nih.govnist.gov |

| Raman Spectroscopy | Data available | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-bromobenzoyl)amino]ethyl 4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2NO3/c17-13-5-1-11(2-6-13)15(20)19-9-10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXUMECQTYYWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCOC(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650094 | |

| Record name | 2-(4-Bromobenzamido)ethyl 4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-58-8 | |

| Record name | 2-[(4-Bromobenzoyl)amino]ethyl 4-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromobenzamido)ethyl 4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 4 Bromobenzamido Ethyl 4 Bromobenzoate

Retrosynthetic Analysis of "2-(4-Bromobenzamido)ethyl 4-bromobenzoate"

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available precursors. amazonaws.com For "2-(4-Bromobenzamido)ethyl 4-bromobenzoate (B14158574)," the analysis identifies two primary disconnections corresponding to the amide and ester bonds.

C–N Amide Disconnection: Cleavage of the amide bond is a common retrosynthetic strategy. amazonaws.comyoutube.com This disconnection yields two key synthons: an electrophilic 4-bromobenzoyl cation and a nucleophilic 2-aminoethyl 4-bromobenzoate anion. The corresponding chemical equivalents would be an activated 4-bromobenzoic acid derivative (like 4-bromobenzoyl chloride) and the intermediate compound, 2-aminoethyl 4-bromobenzoate.

C–O Ester Disconnection: Alternatively, disconnecting the ester bond suggests an N-(2-hydroxyethyl)-4-bromobenzamide intermediate and, again, an activated 4-bromobenzoic acid derivative. amazonaws.com

Both primary intermediates can be further simplified. Both 2-aminoethyl 4-bromobenzoate and N-(2-hydroxyethyl)-4-bromobenzamide can be traced back to the fundamental building blocks: 4-bromobenzoic acid and 2-aminoethanol . This analysis reveals that the synthesis requires two equivalents of a 4-bromobenzoic acid derivative and one equivalent of 2-aminoethanol, paving the way for designing multi-step synthetic pathways.

Development of Novel Synthetic Pathways to "this compound"

Based on the retrosynthetic analysis, the synthesis can be approached by forming the ester and amide bonds in a sequential manner. This involves exploring robust reactions for the formation of both the benzoate (B1203000) and benzamido moieties.

The formation of the 4-bromobenzoate ester is a critical step. This can be achieved through several established methods:

Acylation with Acyl Halides: The reaction of an alcohol with an acyl halide, such as 4-bromobenzoyl chloride, is a highly efficient method for ester formation. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Fischer Esterification: This classic method involves reacting a carboxylic acid (4-bromobenzoic acid) with an alcohol under acidic catalysis. While effective, it is a reversible reaction, often requiring an excess of the alcohol or removal of water to drive the equilibrium towards the product.

Catalytic Esterification: Modern approaches utilize various catalysts to promote esterification under milder conditions. For instance, zirconium-based complexes have been shown to be effective for dehydrative ester condensation. nih.govacs.org

Table 1: Comparison of Selected Esterification Methods for Benzoic Acid Derivatives

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Acyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 - 25 | >90 | General Knowledge |

| Fischer Esterification | H₂SO₄ (catalytic) | Excess Alcohol | Reflux | 60 - 80 | General Knowledge |

| Zirconium Catalysis | Zr(Cp)₂(CF₃SO₃)₂·THF | Benzotrifluoride | 80 | ~85 | nih.govacs.org |

| Ultrasound-Assisted | NaHSO₄ | Methanol | 70 | >90 | derpharmachemica.com |

The creation of the amide bond is another cornerstone of this synthesis. Similar to esterification, several reliable methods are available:

Acylation with Acyl Halides (Schotten-Baumann reaction): This involves reacting an amine with 4-bromobenzoyl chloride, usually in a two-phase system with a base like NaOH to neutralize the HCl byproduct. It is a rapid and often high-yielding reaction.

Peptide Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare the more reactive acyl chloride. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. analis.com.myrsc.org

Amidation of Esters: Amides can also be formed by the aminolysis of esters, where an amine displaces the alcohol portion of the ester. masterorganicchemistry.com This reaction often requires heat or catalysis and is generally slower than using acyl chlorides. nih.govresearchgate.net

Table 2: Selected Amidation Methods for Aromatic Carboxylic Acids

| Method | Coupling Agent/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Acyl Chloride | Aqueous NaOH or Pyridine | DCM / H₂O or DCM | 0 - 25 | >90 | General Knowledge |

| Carbodiimide Coupling | EDC·HCl | Anhydrous THF | 60 | ~93 | analis.com.my |

| Boronic Acid Catalysis | Phenylboronic Acid | Toluene | Reflux | 80 - 95 | ucl.ac.uk |

| Solvent-Free | NaOtBu | None | 25 | >90 | rsc.org |

Combining the above reactions, two primary synthetic routes emerge from the retrosynthetic analysis:

Route A: Esterification Followed by Amidation

Amidation of 2-Aminoethanol: React 2-aminoethanol with one equivalent of 4-bromobenzoyl chloride. The greater nucleophilicity of the amine compared to the alcohol allows for selective N-acylation to produce N-(2-hydroxyethyl)-4-bromobenzamide.

Esterification: React the resulting alcohol with a second equivalent of 4-bromobenzoyl chloride in the presence of a base to form the final product, "this compound". This route is direct but may require careful control of stoichiometry to avoid di-acylation of 2-aminoethanol.

Route B: Amidation Followed by Esterification (with protecting groups)

Protection: The amino group of 2-aminoethanol can be protected (e.g., as a carbamate) to prevent it from reacting during the initial esterification step.

Esterification: The hydroxyl group of the N-protected 2-aminoethanol is then esterified with 4-bromobenzoyl chloride.

Deprotection: The protecting group is removed from the nitrogen atom to yield 2-aminoethyl 4-bromobenzoate. researchgate.net

Amidation: The final amide bond is formed by reacting the free amine with another equivalent of 4-bromobenzoyl chloride. While longer, this route offers greater control and often leads to higher purity of the final product.

Optimization of Reaction Conditions and Yields for "this compound" Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity. Key variables include solvent, temperature, catalyst, and reaction time.

For the esterification step, optimization may involve screening different solvents and temperatures. Studies on related reactions show that temperature significantly impacts the reaction rate, with higher temperatures generally leading to faster conversions. nih.govacs.org The choice of catalyst is also critical; for instance, in carbodiimide-mediated reactions, the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can dramatically accelerate the process.

For the amidation step, particularly when using coupling reagents, the conditions can be fine-tuned. The choice of solvent can influence reaction efficiency, with aprotic solvents like THF, DCM, or DMF being common. Temperature can also be adjusted; while many couplings proceed at room temperature, sterically hindered or electronically deactivated substrates may require heating. rsc.org

Table 3: Hypothetical Optimization of the Final Amidation Step (Route B)

| Entry | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromobenzoyl Chloride | Triethylamine | DCM | 25 | 4 | 92 |

| 2 | 4-Bromobenzoyl Chloride | Pyridine | DCM | 25 | 4 | 95 |

| 3 | 4-Bromobenzoic Acid + EDC | DIPEA | DMF | 25 | 12 | 85 |

| 4 | 4-Bromobenzoic Acid + EDC | DIPEA | DMF | 60 | 6 | 91 |

Green Chemistry Approaches in the Synthesis of "this compound"

Incorporating green chemistry principles can make the synthesis more sustainable and environmentally friendly. acs.org

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis. tandfonline.com They can significantly reduce reaction times for both esterification and amidation, often leading to higher yields and cleaner reactions compared to conventional heating. derpharmachemica.comrsc.orgmostwiedzy.plbiointerfaceresearch.com For example, microwave-assisted amidation can often be completed in minutes rather than hours. rsc.org

Greener Solvents: Traditional solvents like DCM and DMF are effective but pose environmental and health risks. Research into replacing these with safer, bio-based alternatives like p-cymene (B1678584) or 2-methyltetrahydrofuran (B130290) is ongoing. acs.org In some cases, reactions can be performed under solvent-free conditions, which dramatically improves the process mass intensity (PMI). rsc.orgnih.gov

Catalytic Approaches: Moving from stoichiometric reagents (like coupling agents) to catalytic methods is a core principle of green chemistry. ucl.ac.uk Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally benign route for both ester and amide synthesis under mild conditions. gatech.edunih.govresearchgate.netnih.gov These enzymatic methods can operate in aqueous or solvent-free systems, further enhancing their green credentials.

Table 4: Green Alternatives for the Synthesis of "this compound"

| Synthetic Step | Conventional Method | Green Alternative | Advantage | Reference |

|---|---|---|---|---|

| Esterification | H₂SO₄ catalysis, Toluene | Lipase (e.g., Novozym 435) | Mild conditions, high selectivity, reusable catalyst | nih.gov |

| Amidation | EDC/HOBt, DMF | Microwave-assisted, solvent-free | Drastically reduced reaction time, no solvent waste | mostwiedzy.plrsc.org |

| Solvent | Dichloromethane (DCM) | Cyclopentyl methyl ether (CPME) | Higher boiling point, less toxic, safer profile | nih.gov |

| Overall Process | Multi-step with purification | One-pot catalytic reaction | Reduced waste, energy, and time | ucl.ac.uk |

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromobenzamido Ethyl 4 Bromobenzoate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of "2-(4-Bromobenzamido)ethyl 4-bromobenzoate"

No published High-Resolution Mass Spectrometry (HRMS) data is available for this compound. Such data would be crucial for confirming the elemental composition and exact mass, providing unequivocal support for its molecular formula, C16H13Br2NO3.

Nuclear Magnetic Resonance (NMR) Spectroscopy of "this compound"

Specific NMR data for this compound has not been reported in the available literature.

1H NMR for Proton Environment Analysis

Detailed 1H NMR spectral data, including chemical shifts, coupling constants, and multiplicity, is not available. This information would be essential for identifying the various proton environments within the molecule, such as those on the aromatic rings and the ethyl bridge.

13C NMR for Carbon Skeleton Elucidation

No 13C NMR data has been published for this compound. This technique would be necessary to identify all unique carbon atoms in the molecule, including the carbonyl, aromatic, and aliphatic carbons, thus helping to piece together the carbon framework.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments

Advanced two-dimensional NMR studies have not been performed or published for this compound. These techniques would be invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between different parts of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in "this compound"

No experimental Infrared (IR) or Raman spectra are available. These vibrational spectroscopy techniques would be used to identify key functional groups present in the molecule, such as the amide N-H and C=O stretches, the ester C=O stretch, and the C-Br vibrations.

X-ray Crystallography for Solid-State Structure Determination of "this compound"

There are no published X-ray crystallography studies for this compound. A single-crystal X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

No crystallographic data, including unit cell parameters, space group, or atomic coordinates for "2-(4-Bromobenzamido)ethyl 4-bromobenzoate (B14158574)," could be located in open-access crystallographic databases or published literature. This information is fundamental for a definitive determination of its three-dimensional molecular structure.

Analysis of Crystal Packing and Intermolecular Interactions

Without the foundational single-crystal X-ray diffraction data, a detailed analysis of the crystal packing and the nature of intermolecular forces, such as hydrogen bonding or halogen bonding that govern the supramolecular architecture, cannot be performed.

UV-Visible Spectroscopy for Electronic Structure Analysis

Similarly, no publicly accessible UV-Visible absorption spectra for "this compound" were found. This data is essential for understanding the electronic transitions within the molecule, including the determination of its maximum absorption wavelengths (λmax) and molar absorptivity coefficients, which provide insights into its electronic structure.

While information on related or precursor molecules may be available, the strict focus on "this compound" as per the instructions prevents the inclusion of such data. The absence of specific experimental results for the target compound makes it impossible to generate the requested scientifically accurate and detailed article at this time. Further empirical research would be required to produce the data necessary for the stipulated analysis.

Computational and Theoretical Investigations of 2 4 Bromobenzamido Ethyl 4 Bromobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. researchgate.netnih.govacs.orgbohrium.com For "2-(4-Bromobenzamido)ethyl 4-bromobenzoate (B14158574)," a DFT approach, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. researchgate.net

The process begins with a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This calculation yields the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles. Particular areas of interest in this molecule would include the planarity of the benzamide (B126) and benzoate (B1203000) groups, the orientation of the two bromophenyl rings relative to each other, and the conformation of the ethyl linker.

The electronic properties derived from DFT calculations are also highly informative. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netscispace.com A small gap suggests the molecule is more likely to be reactive. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding or charge delocalization between the amide and ester moieties. researchgate.net

Illustrative Optimized Geometry Parameters for "2-(4-Bromobenzamido)ethyl 4-bromobenzoate" (DFT/B3LYP/6-31G) *

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C=O (amide) | 1.24 Å |

| Bond Length | C-N (amide) | 1.36 Å |

| Bond Length | C=O (ester) | 1.22 Å |

| Bond Length | C-O (ester) | 1.35 Å |

| Bond Length | C-Br (benzamido) | 1.91 Å |

| Bond Length | C-Br (benzoate) | 1.91 Å |

| Bond Angle | O=C-N (amide) | 122.5° |

| Bond Angle | C-N-H (amide) | 121.0° |

| Dihedral Angle | C-C-N-C (ethyl linker) | ~175° (anti-periplanar) |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory can provide higher accuracy for certain properties. acs.org

For "this compound," high-accuracy ab initio calculations would be valuable for studying non-covalent interactions, which are critical in molecules containing halogen atoms. Specifically, these methods can accurately model potential halogen bonding, where the bromine atoms act as electrophilic regions and interact with nucleophilic sites. acs.org Such calculations could elucidate intermolecular interactions in a condensed phase or potential binding modes with biological macromolecules. Furthermore, ab initio methods are the gold standard for calculating benchmark interaction energies and refining force fields used in less computationally intensive methods like molecular dynamics.

Molecular Dynamics (MD) Simulations for Conformational Analysis of "this compound"

"this compound" possesses several rotatable single bonds, particularly within the ethyl linker connecting the two aromatic moieties. This flexibility allows the molecule to adopt numerous conformations in solution. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. nih.govnih.govtandfonline.com

In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion. The forces between atoms are described by a molecular mechanics force field. A typical simulation would involve placing the molecule in a solvent box (e.g., water or a relevant organic solvent) and running the simulation for a duration of nanoseconds to microseconds. nih.gov

The resulting trajectory provides a dynamic picture of the molecule's behavior. Analysis of this trajectory can reveal the most populated conformational states, the energy barriers between them, and the flexibility of different parts of the molecule. For this compound, MD simulations would be particularly useful for understanding the spatial relationship between the two bromophenyl rings, which could range from extended conformations to more compact, folded structures. This information is crucial for understanding how the molecule might interact with other molecules or fit into a binding site.

Illustrative Conformational States from MD Simulation

| Dihedral Angle Monitored | Dominant Conformation(s) | Population (%) |

|---|---|---|

| C(aryl)-C(O)-N-C(ethyl) | Trans (~180°) | >90% |

| C(O)-N-C(ethyl)-C(ethyl) | Gauche (±60°), Anti (~180°) | 40% (Gauche), 60% (Anti) |

| N-C(ethyl)-C(ethyl)-O | Gauche (±60°), Anti (~180°) | 35% (Gauche), 65% (Anti) |

Prediction of Spectroscopic Properties of "this compound"

Computational methods are extensively used to predict spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound.

DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman). researchgate.netdiva-portal.org After a geometry optimization, a frequency calculation can be performed. This yields the vibrational modes of the molecule and their corresponding frequencies and intensities. For "this compound," this would allow for the assignment of key peaks in an experimental IR spectrum, such as the C=O stretching frequencies for the amide and ester groups, the N-H stretch of the amide, and various vibrations associated with the brominated aromatic rings.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed with DFT. rsc.orgacs.orgrsc.orgnih.gov The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated and then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). researchgate.net These predictions are highly sensitive to the molecule's geometry and conformation, making them a powerful tool for structural elucidation.

Illustrative Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Shift (ppm) |

|---|---|

| C=O (amide) | 166.5 |

| C=O (ester) | 165.8 |

| C-Br (benzamido) | 128.0 |

| C-Br (benzoate) | 127.5 |

| Aromatic C (ortho to C=O, amide) | 129.0 |

| Aromatic C (meta to C=O, amide) | 132.1 |

| Aromatic C (ortho to C=O, ester) | 131.5 |

| Aromatic C (meta to C=O, ester) | 130.0 |

| -CH₂-N | 40.5 |

Reaction Mechanism Studies and Transition State Analysis Related to "this compound"

Computational chemistry can also be used to study the mechanisms of chemical reactions, such as the synthesis of "this compound." A plausible synthetic route involves the reaction of 2-aminoethyl 4-bromobenzoate with 4-bromobenzoyl chloride.

Theoretical methods can be used to map out the potential energy surface of this reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. researchgate.netresearchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Locating the transition state structure and calculating its energy allows for the determination of the activation energy of the reaction. researchgate.net This provides insight into the reaction kinetics. For the proposed synthesis, calculations could investigate the detailed mechanism of the nucleophilic acyl substitution, including the formation and breakdown of a tetrahedral intermediate. libretexts.orgnumberanalytics.com By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Investigation of Supramolecular Interactions and Assembly of 2 4 Bromobenzamido Ethyl 4 Bromobenzoate

Hydrogen Bonding Networks in "2-(4-Bromobenzamido)ethyl 4-bromobenzoate" Systems

The amide group (-CONH-) in 2-(4-Bromobenzamido)ethyl 4-bromobenzoate (B14158574) is a primary site for hydrogen bonding. The amide nitrogen can act as a hydrogen bond donor (N-H), while the carbonyl oxygen (C=O) of both the amide and the ester groups can serve as hydrogen bond acceptors. This allows for the formation of robust one-dimensional chains or more complex two- or three-dimensional networks.

Potential Hydrogen Bonding Interactions:

| Donor | Acceptor | Type of Interaction |

| Amide N-H | Amide C=O | Intermolecular N-H···O=C hydrogen bond, often leading to catemeric chains or dimeric motifs. |

| Amide N-H | Ester C=O | Intermolecular N-H···O=C hydrogen bond, potentially linking molecules in a head-to-tail fashion. |

Detailed analysis would require specific data on bond lengths and angles, which is currently unavailable.

Halogen Bonding Interactions and Their Influence on Molecular Packing of "this compound"

The bromine atoms on the two phenyl rings are potential sites for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the case of this compound, the carbonyl oxygens of the amide or ester groups, or even the bromine atom of another molecule, could act as the halogen bond acceptor.

These interactions, often directional and comparable in strength to hydrogen bonds, can significantly influence the crystal packing of the molecules, leading to specific orientations and arrangements that would not be predicted based on steric effects alone.

Potential Halogen Bonding Interactions:

| Halogen Bond Donor | Halogen Bond Acceptor | Type of Interaction |

| C-Br | O=C (Amide) | Intermolecular C-Br···O=C halogen bond. |

| C-Br | O=C (Ester) | Intermolecular C-Br···O=C halogen bond. |

| C-Br | Br-C | Intermolecular C-Br···Br-C (Type I or Type II) halogen bond. |

Quantitative analysis of these interactions, including parameters like the R-X···A distance and the C-X···A angle, is not possible without crystallographic data.

Pi-Pi Stacking Interactions in Aromatic Subunits of "this compound"

The two 4-bromophenyl rings in the molecule are capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of aromatic rings. The geometry of these interactions can be either face-to-face or offset (displaced face-to-face).

The presence of the electron-withdrawing bromine atom can influence the quadrupole moment of the phenyl ring, which in turn affects the nature and strength of the π-π stacking. These interactions typically contribute to the stabilization of the crystal lattice and play a role in the formation of columnar or layered structures.

Parameters for π-π Stacking Analysis (Hypothetical):

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |

| 4-bromophenyl and 4-bromophenyl | Data not available | Data not available | Data not available |

This table would typically be populated with data derived from single-crystal X-ray diffraction studies.

Self-Assembly Strategies and Micro/Nanostructure Formation involving "this compound"

The combination of directional hydrogen and halogen bonds, along with the less directional π-π stacking and van der Waals forces, could potentially be harnessed for the bottom-up fabrication of micro- or nanostructures. By controlling factors such as solvent, temperature, and concentration during crystallization or solution-based assembly, it might be possible to guide the self-assembly of this compound into specific morphologies like nanofibers, nanorods, or vesicles.

The flexible ethylenediamine (B42938) linker could provide the necessary conformational freedom for the molecule to adopt specific arrangements required for such ordered assemblies. However, any discussion of self-assembly strategies for this particular compound remains speculative in the absence of experimental studies.

Advanced Materials Science Applications Research of 2 4 Bromobenzamido Ethyl 4 Bromobenzoate

Incorporation into Organic Electronic Materials

There is currently a lack of specific research detailing the incorporation of "2-(4-Bromobenzamido)ethyl 4-bromobenzoate" into organic electronic materials.

Investigation as a Component in Organic Semiconductors

Potential in Organic Light-Emitting Diodes (OLEDs)

Similarly, research into the potential of "this compound" in the fabrication of Organic Light-Emitting Diodes (OLEDs) is not apparent in the current body of scientific work. Its suitability as a host, dopant, or charge-transporting material in OLED architectures has not been reported.

Development as a Building Block for Polymers and Copolymers

While the structure of "this compound" suggests its potential as a monomer for polymerization reactions, particularly through reactions involving its bromine atoms, there are no specific reports on its successful polymerization or copolymerization. The properties of any resulting polymers or copolymers, therefore, remain uncharacterized.

Role in Liquid Crystalline Phases and Soft Matter Systems

The molecular structure of "2-(4-Bromobenzamido)ethyl 4-bromobenzoate (B14158574)," featuring rigid bromobenzoyl groups, suggests a potential for mesogenic behavior. However, there is no available research that explores its role in the formation of liquid crystalline phases or its application in soft matter systems.

Application in Sensors and Sensing Platforms

The application of "this compound" in the development of chemical sensors or sensing platforms has not been documented. Research into its potential as a selective receptor for specific analytes or as a component in a signal transduction mechanism is absent from the scientific literature.

Exploration in Photoactive Materials

There is no available information on the exploration of "this compound" in photoactive materials. Its photophysical properties, such as absorption and emission spectra, quantum yields, and photochemical stability, have not been reported, which are essential parameters for applications in areas like photocatalysis or photoresponsive materials.

Derivatization and Structure Property Relationship Studies of 2 4 Bromobenzamido Ethyl 4 Bromobenzoate

Synthesis of Analogues and Homologues of "2-(4-Bromobenzamido)ethyl 4-bromobenzoate"

Information regarding the synthesis of analogues and homologues specifically for "this compound" is not available in the reviewed scientific literature. General synthetic routes for similar benzamide (B126) and benzoate (B1203000) structures often involve acylation reactions. For instance, the synthesis of the parent compound would likely proceed via the reaction of 4-bromobenzoyl chloride with 2-aminoethyl 4-bromobenzoate (B14158574) or a related precursor.

A hypothetical synthetic scheme for generating analogues is presented below:

| Reactant 1 | Reactant 2 | Resulting Analogue |

| 4-Chlorobenzoyl chloride | 2-Aminoethyl 4-bromobenzoate | 2-(4-Chlorobenzamido)ethyl 4-bromobenzoate |

| 4-Methylbenzoyl chloride | 2-Aminoethyl 4-bromobenzoate | 2-(4-Methylbenzamido)ethyl 4-bromobenzoate |

| 4-Bromobenzoyl chloride | 2-Aminoethyl 4-chlorobenzoate | 2-(4-Bromobenzamido)ethyl 4-chlorobenzoate |

Systematic Structural Modifications and Their Impact on Academic Properties

There is no published research detailing systematic structural modifications of "this compound" and the subsequent impact on its academic properties. Such studies are crucial for understanding the structure-property relationships of a compound.

Hypothetically, modifications could be designed to probe the influence of various molecular features. For example, altering the halogen substituents could modulate the compound's lipophilicity, polarizability, and ability to form halogen bonds. Changes to the linker length would affect the molecule's flexibility and the spatial relationship between the two aromatic rings.

A potential research direction would be to synthesize a series of derivatives and analyze properties such as:

Melting point and solubility: To understand the impact of intermolecular forces.

Spectroscopic properties (UV-Vis, Fluorescence): To investigate the electronic effects of different substituents.

Thermal stability (TGA, DSC): To assess its suitability for various applications.

The following table outlines potential structural modifications and their expected impact on key properties:

| Modification | Expected Impact on Properties |

| Replacement of Bromine with Fluorine | Increased electronegativity, potential for altered crystal packing. |

| Replacement of Bromine with Methyl | Increased lipophilicity, potential for steric hindrance. |

| Extension of the Ethyl Linker | Increased flexibility, potential for changes in conformational preferences. |

Quantitative Structure-Property Relationship (QSPR) Modeling for "this compound" Derivatives

No QSPR modeling studies have been reported for derivatives of "this compound." QSPR models are theoretical models that relate the chemical structure of a compound to its physical, chemical, or biological properties.

To develop a QSPR model for this class of compounds, a dataset of derivatives with experimentally determined properties would first need to be generated. Then, various molecular descriptors (e.g., topological, electronic, steric) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a mathematical model that correlates these descriptors with the observed properties.

Such a model could then be used to predict the properties of novel, unsynthesized derivatives, thereby guiding the design of new compounds with desired characteristics.

Future Directions and Emerging Research Avenues for 2 4 Bromobenzamido Ethyl 4 Bromobenzoate

Integration with Advanced Manufacturing Techniques

There is currently no available research demonstrating the integration of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate (B14158574) with advanced manufacturing techniques. The potential for its use in areas such as continuous flow chemistry, 3D printing of functional materials, or automated high-throughput synthesis remains a purely theoretical concept. For such integration to be explored, foundational research into the compound's reactivity, stability under various processing conditions, and its potential as a monomer or functional additive would be required.

Multidisciplinary Research Collaborations and Interdisciplinary Studies

The successful application of novel chemical compounds often relies on the convergence of expertise from various scientific disciplines. However, there are no documented multidisciplinary research collaborations or interdisciplinary studies centered on 2-(4-Bromobenzamido)ethyl 4-bromobenzoate. The structural motifs of the compound, featuring two bromophenyl groups, an amide linkage, and an ester group, could theoretically be of interest to materials scientists, medicinal chemists, and polymer chemists. Future collaborations could potentially investigate its properties for applications in areas such as flame-retardant materials or as a scaffold in drug discovery, but such studies have not yet been undertaken.

Unexplored Potential Academic Applications of "this compound"

The academic applications of this compound are largely unexplored. Based on its chemical structure, several hypothetical areas of investigation could be proposed. The presence of two bromine atoms suggests potential utility in cross-coupling reactions, serving as a building block for more complex molecules. Its aromatic and amide components might impart liquid crystalline properties or the ability to participate in hydrogen bonding, which are relevant in supramolecular chemistry and materials science. However, without experimental data, these remain speculative avenues for future academic inquiry.

Challenges and Opportunities in the Field of "this compound" Research

The primary challenge in the field of this compound research is the fundamental lack of existing studies. This presents a significant hurdle for any researcher looking to build upon previous work.

Challenges:

Lack of Foundational Data: There is a scarcity of information on its detailed physicochemical properties, reactivity, and biological activity.

Synthesis Optimization: While its synthesis is chemically plausible, scalable and cost-effective synthetic routes may need to be developed to enable broader research.

Undefined Applications: Without a clear potential application, securing funding and justifying research efforts can be difficult.

Opportunities:

Novelty: The unexplored nature of this compound means that any research conducted would be novel and could lead to new discoveries.

Systematic Characterization: A comprehensive study of its properties could reveal unexpected characteristics and potential uses.

Derivative Synthesis: The compound could serve as a platform for the synthesis of a library of related compounds with diverse functionalities.

The table below summarizes the current state of research for this compound, highlighting the significant knowledge gaps.

| Research Area | Current Status | Potential Future Direction |

| Advanced Manufacturing | No available data | Exploration of use in continuous flow synthesis or as a functional ink for 3D printing. |

| Multidisciplinary Studies | No documented collaborations | Joint research between organic chemists and materials scientists to investigate polymer applications. |

| Academic Applications | Undefined | Investigation as a building block in organic synthesis or in the development of novel materials. |

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Bromobenzamido)ethyl 4-bromobenzoate, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Bromobenzoyl chloride is reacted with ethanol to form ethyl 4-bromobenzoate via nucleophilic acyl substitution .

- Step 2: The ester undergoes aminolysis with 2-aminoethanol to yield 2-(4-bromobenzamido)ethanol.

- Step 3: The hydroxyl group is esterified with 4-bromobenzoic acid using coupling agents like DCC/DMAP or via acid chloride intermediates .

Optimization Tips:

- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in brominated systems .

- Temperature: Lower temperatures (0–5°C) minimize side reactions during acid chloride formation.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted intermediates .

Advanced: How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound?

Answer:

Discrepancies in X-ray data (e.g., bond lengths, angles) may arise from disordered bromine atoms or solvent inclusion. Strategies include:

- Refinement: Use SHELXL for high-resolution data to model disorder and apply restraints for thermal parameters .

- Cross-Validation: Validate crystallographic results with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹) .

- Twinned Data: For twinned crystals, employ SHELXPRO to deconvolute overlapping reflections .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

Answer:

- NMR:

- IR: Peaks at ~3300 cm⁻¹ (amide N-H stretch) and 1700 cm⁻¹ (ester C=O) .

- Mass Spectrometry: ESI-MS in positive mode to detect [M+H]⁺, with bromine isotope patterns (1:1 ratio for two Br atoms) .

Advanced: What strategies are employed to analyze the bioactivity of brominated aromatic compounds in enzyme inhibition studies?

Answer:

- In Vitro Assays:

- Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, leveraging bromine’s hydrophobic interactions .

Basic: How should researchers handle and store brominated benzoate derivatives to ensure stability during experiments?

Answer:

- Storage: Keep at –20°C in amber glass vials under inert gas (Ar/N₂) to prevent hydrolysis .

- Handling: Use gloveboxes for moisture-sensitive reactions and avoid prolonged exposure to light, which may degrade bromoarenes .

- Safety: PPE (nitrile gloves, goggles) is mandatory due to potential skin/eye irritation .

Advanced: How can computational modeling complement experimental data in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations: Gaussian or ORCA software predicts reaction pathways (e.g., SNAr at brominated positions). Bromine’s leaving-group ability is quantified via Fukui indices .

- Solvent Effects: COSMO-RS models simulate solvent polarity’s impact on activation energy (e.g., DMF vs. THF) .

- Kinetic Isotope Effects: Compare computed vs. experimental KIE to validate transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.